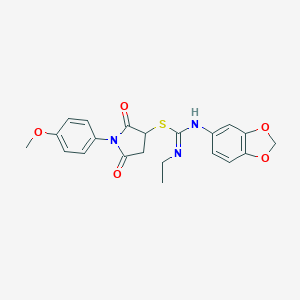
1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl N'-1,3-benzodioxol-5-yl-N-ethylcarbamimidothioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl N'-1,3-benzodioxol-5-yl-N-ethylcarbamimidothioate, also known as MDMP, is a novel synthetic compound that has gained attention in recent years due to its potential applications in scientific research. MDMP belongs to the class of thiosemicarbazone derivatives, which are known for their diverse biological activities.
Wirkmechanismus
The exact mechanism of action of 1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl N'-1,3-benzodioxol-5-yl-N-ethylcarbamimidothioate is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. This compound has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which regulates the expression of antioxidant and detoxifying enzymes. This compound has also been found to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor that plays a key role in inflammation and cancer. Additionally, this compound has been shown to modulate the expression of various cytokines and chemokines, which are involved in immune regulation.
Biochemical and Physiological Effects
This compound has been found to have a range of biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the production of reactive oxygen species (ROS) and nitric oxide (NO), which are involved in oxidative stress and inflammation. This compound has also been shown to increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase. In vivo studies have demonstrated that this compound can reduce oxidative stress and inflammation in animal models of various diseases such as diabetes, Alzheimer's disease, and liver damage. Additionally, this compound has been found to enhance the immune response in animal models of cancer.
Vorteile Und Einschränkungen Für Laborexperimente
1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl N'-1,3-benzodioxol-5-yl-N-ethylcarbamimidothioate has several advantages for lab experiments. It is a stable and easy-to-synthesize compound that can be obtained in high purity and yield. This compound has also been found to have low toxicity in animal studies, suggesting its safety for use in lab experiments. However, there are also some limitations to the use of this compound in lab experiments. Its mechanism of action is not fully understood, which could limit its potential applications. Additionally, more studies are needed to determine the optimal dosage and administration route for this compound.
Zukünftige Richtungen
There are several future directions for the research on 1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl N'-1,3-benzodioxol-5-yl-N-ethylcarbamimidothioate. One potential direction is to investigate its potential as an anticancer agent. Studies have shown that this compound can inhibit the growth of cancer cells in vitro, but more studies are needed to determine its efficacy in vivo. Another potential direction is to investigate its potential as a neuroprotective agent. This compound has been found to have antioxidant and anti-inflammatory properties, which could be useful in the treatment of neurodegenerative disorders such as Alzheimer's disease. Additionally, more studies are needed to determine the optimal dosage and administration route for this compound in various disease models.
Synthesemethoden
1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl N'-1,3-benzodioxol-5-yl-N-ethylcarbamimidothioate can be synthesized through a multistep process that involves the reaction of 2,5-dioxopyrrolidin-3-yl-N'-arylthiocarbohydrazide with 1,3-benzodioxole-5-carboxylic acid ethyl ester in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then treated with methyl iodide to obtain this compound. The purity and yield of this compound can be improved through various purification techniques such as recrystallization and column chromatography.
Wissenschaftliche Forschungsanwendungen
1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl N'-1,3-benzodioxol-5-yl-N-ethylcarbamimidothioate has been found to exhibit a range of biological activities that make it a promising candidate for scientific research. Studies have shown that this compound has potent antioxidant and anti-inflammatory properties, which could be useful in the treatment of various diseases such as cancer, diabetes, and neurodegenerative disorders. This compound has also been shown to inhibit the growth of cancer cells in vitro, suggesting its potential as an anticancer agent. Additionally, this compound has been found to modulate the immune system and enhance the activity of immune cells such as T cells and natural killer cells.
Eigenschaften
Molekularformel |
C21H21N3O5S |
|---|---|
Molekulargewicht |
427.5 g/mol |
IUPAC-Name |
[1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl] N-(1,3-benzodioxol-5-yl)-N//'-ethylcarbamimidothioate |
InChI |
InChI=1S/C21H21N3O5S/c1-3-22-21(23-13-4-9-16-17(10-13)29-12-28-16)30-18-11-19(25)24(20(18)26)14-5-7-15(27-2)8-6-14/h4-10,18H,3,11-12H2,1-2H3,(H,22,23) |
InChI-Schlüssel |
KCABGURKQYBMHO-UHFFFAOYSA-N |
SMILES |
CCN=C(NC1=CC2=C(C=C1)OCO2)SC3CC(=O)N(C3=O)C4=CC=C(C=C4)OC |
Kanonische SMILES |
CCN=C(NC1=CC2=C(C=C1)OCO2)SC3CC(=O)N(C3=O)C4=CC=C(C=C4)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



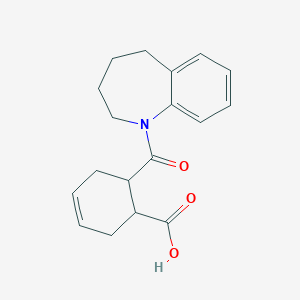
![3,3-dimethyl-5-{[3-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl]amino}-5-oxopentanoic acid](/img/structure/B269599.png)
![N-{3-[5-(hydroxymethyl)-5-methyl-1,3-dioxan-2-yl]phenyl}benzenesulfonamide](/img/structure/B269601.png)
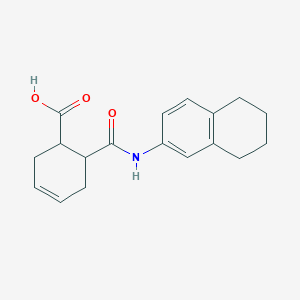
![2-[(2-cyanophenyl)sulfanyl]-N~1~-[4-(2-morpholino-2-oxoethoxy)phenyl]benzamide](/img/structure/B269603.png)
![N-(1-adamantylmethyl)-1-[(4-chlorophenyl)sulfonyl]-N-methyl-2-pyrrolidinecarboxamide](/img/structure/B269611.png)
![N-[(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)sulfonyl]norleucine](/img/structure/B269612.png)
![4-({[(6-methyl-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-8-yl)sulfonyl]amino}methyl)benzoic acid](/img/structure/B269613.png)
![4-{[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-2(1H)-quinolinone](/img/structure/B269614.png)
![4-(2-methoxyphenyl)-2-methyl-N-phenyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide](/img/structure/B269616.png)
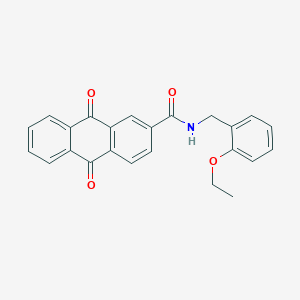
![2-{[(2-Methoxyphenyl)sulfanyl]methyl}-3-methylquinoxaline](/img/structure/B269619.png)
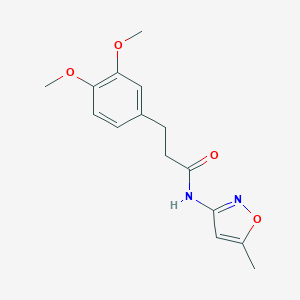
![6-[(6-bromo-3,4-dihydroquinolin-1(2H)-yl)sulfonyl]-7-methyl-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B269623.png)